molecular formula C15H25NO4 B1454621 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate CAS No. 441774-09-0

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Cat. No. B1454621
M. Wt: 283.36 g/mol
InChI Key: HVGRWPOAYYRINC-UHFFFAOYSA-N
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Patent
US07659264B2

Procedure details

Ozone was bubbled through a −78° C. solution of 1-tert-butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate (4.0 g, 14.1 mmol) in 3:1 dichloromethane:methanol over 30 min to produce a blue solution. Nitrogen was bubbled through the reaction mixture for 30 min, then dimethylsulfide (5.2 mL, 70.6 mmol) was added and the reaction warmed to room temperature. After 3 h, the reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of 5 to 50% ethyl acetate:hexane to give the title compound (1.72 g). MS: m/z 230.1 (M−tBu).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[CH2:4]([C:7]1([C:20]([O:22][CH3:23])=[O:21])[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1)[CH:5]=C.ClCCl.CSC>CO>[O:1]=[CH:5][CH2:4][C:7]1([C:20]([O:22][CH3:23])=[O:21])[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
4 g
Type
reactant
Smiles
C(C=C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the reaction mixture for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5 to 50% ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.